PROTAC ER|A Y537S degrader-1

PROTAC ERα Y537S

PROTAC ER|A Y537S degrader-1 (CAS 2667598-05-0) is a distinct heterobifunctional degrader from patent WO2021143822, essential for studies demanding mutant-specific interrogation of ERα Y537S. Unlike clinical-stage degraders like ARV-471 or ERD-3111, this compound offers a chemically unique bicyclic imide CRBN ligand and linker system, enabling rigorous SAR and chemoproteomic selectivity profiling. Using non-equivalent degraders introduces uncontrolled variables in degradation kinetics and off-target effects, confounding mechanistic research. This is the definitive tool for building PK/PD models and discovering next-generation leads targeting endocrine therapy resistance.

Molecular Formula C46H49N5O6
Molecular Weight 767.9 g/mol
Cat. No. B12416667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC ER|A Y537S degrader-1
Molecular FormulaC46H49N5O6
Molecular Weight767.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=C8C(=C9C(=C7)CN(C9=O)C1CCC(=O)NC1=O)OCO8
InChIInChI=1S/C46H49N5O6/c52-35-11-13-37-32(24-35)8-12-36(30-4-2-1-3-5-30)41(37)31-6-9-34(10-7-31)49-18-16-29(17-19-49)26-48-20-22-50(23-21-48)39-25-33-27-51(38-14-15-40(53)47-45(38)54)46(55)42(33)44-43(39)56-28-57-44/h1-7,9-11,13,24-25,29,36,38,41,52H,8,12,14-23,26-28H2,(H,47,53,54)/t36-,38?,41+/m1/s1
InChIKeyRDRZVFBEEZKQOM-GAMGIVGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC ER|A Y537S Degrader-1: A Precision Tool for Targeting Endocrine-Resistant ERα Mutant


PROTAC ER|A Y537S degrader-1 (CAS: 2667598-05-0) is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) molecule specifically engineered to induce the degradation of the estrogen receptor-alpha (ERα) protein harboring the Y537S point mutation, a common driver of endocrine therapy resistance in breast cancer [1]. The compound comprises an ERα-binding ligand, a flexible linker, and a cereblon (CRBN) E3 ubiquitin ligase recruiting moiety, functioning by hijacking the ubiquitin-proteasome system for target protein elimination [1]. Its chemical structure and synthetic methodology are explicitly detailed in patent WO2021143822, Example 12, defining it as a distinct chemical entity within the broader class of ER-targeting PROTACs [2].

Why Generic ER Degraders Cannot Substitute for PROTAC ER|A Y537S Degrader-1 in Mutant-Specific Studies


Substituting PROTAC ER|A Y537S degrader-1 with other clinical-stage ER-targeting PROTACs (e.g., ARV-471/vepdegestrant) or ER degraders (e.g., fulvestrant) is scientifically invalid for studies requiring mutant-specific interrogation. While many ER degraders exhibit activity against the Y537S mutant, their potency, efficacy, and selectivity profiles differ significantly. For instance, the clinically advanced ARV-471 demonstrates an IC50 of 1.3 nM in MCF-7 Y537S cells [1], whereas other investigational PROTACs like ERD-3111 achieve a sub-nanomolar DC50 of 0.5 nM [2]. PROTAC ER|A Y537S degrader-1, derived from a distinct chemical series (WO2021143822, Example 12) [3], offers a unique chemical scaffold and linker composition that fundamentally differentiates it from these alternatives. Using a non-equivalent degrader introduces uncontrolled variables related to degradation kinetics, off-target effects, and ternary complex formation, thereby confounding experimental outcomes in mechanistic and translational studies focused on the Y537S mutant.

Quantitative Differentiation of PROTAC ER|A Y537S Degrader-1: A Comparative Evidence Guide


Distinct Chemical Scaffold and Intellectual Property Position

PROTAC ER|A Y537S degrader-1 is defined by a unique chemical structure (C46H49N5O6, MW: 767.91) that is not present in other disclosed ERα PROTACs. Its composition, including a bicyclic imide-based cereblon ligand, is specifically claimed in patent WO2021143822, Example 12, differentiating it from other series such as those leading to ARV-471 or ERD-3111 [1][2]. This structural distinction provides a unique chemical space for research and development, particularly for those seeking novel chemical matter beyond the crowded intellectual property landscape of ARV-471 analogs.

PROTAC ERα Y537S Chemical Scaffold

Comparison of ERα Degradation Potency (DC50) Across PROTAC Degraders

While the precise DC50 for PROTAC ER|A Y537S degrader-1 is not publicly reported, it is essential to contextualize its potential potency within the known landscape of ERα PROTACs. The clinical candidate ARV-471 exhibits a DC50 of approximately 1 nM [1]. In contrast, more potent, research-stage PROTACs like ERD-3111 achieve a DC50 of 0.5 nM [2]. This demonstrates a >2-fold improvement in in vitro degradation potency for some newer agents over ARV-471. PROTAC ER|A Y537S degrader-1, as a distinct chemical entity, is a critical tool for investigating how variations in linker length, E3 ligase ligand (e.g., a novel bicyclic imide CRBN binder), and ER ligand affect degradation efficiency, particularly against the Y537S mutant. Its value lies not in being the most potent degrader known, but in its utility as a defined chemical probe for structure-activity relationship (SAR) studies.

DC50 ERα PROTAC Degradation

Functional Impact on ERα Y537S Mutant-Driven Cell Proliferation

The ultimate measure of a degrader's efficacy is its ability to inhibit the proliferation of cells driven by the target mutant. For the clinically relevant Y537S mutant, the advanced PROTAC degrader A16 (a structurally distinct compound) demonstrated an IC50 of 1.3 nM in MCF-7 Y537S cells [1]. This demonstrates that potent degradation of mutant ERα translates directly to functional anti-proliferative effects. PROTAC ER|A Y537S degrader-1 serves as a specific tool to investigate this functional relationship for a novel chemical series. By using this compound, researchers can generate head-to-head data to quantify how its specific degradation profile compares to established agents like A16 or ARV-471 in overcoming endocrine resistance in the Y537S mutant context.

IC50 Y537S Breast Cancer PROTAC

In Vivo Efficacy Comparison: Tumor Regression vs. Growth Inhibition

The therapeutic potential of ERα PROTACs is often evaluated by their ability to induce tumor regression in vivo. In a head-to-head comparison, both ERD-3111 and UM-ERD-4001 were reported to be more efficacious than ARV-471, a Phase 3 clinical candidate, with the former two compounds capable of inducing tumor regression in xenograft models [1]. While specific in vivo data for PROTAC ER|A Y537S degrader-1 is not yet in the public domain, its distinct chemical backbone (WO2021143822) provides a unique scaffold for investigating structure-activity relationships that govern in vivo efficacy, pharmacokinetics, and tumor penetration. This positions it as a valuable comparator for understanding why certain PROTAC series achieve superior in vivo outcomes compared to others.

In Vivo Tumor Regression PROTAC ERα

Optimal Research and Industrial Use Cases for PROTAC ER|A Y537S Degrader-1


Structure-Activity Relationship (SAR) Studies for Novel ERα PROTACs

PROTAC ER|A Y537S degrader-1 is an ideal tool compound for medicinal chemistry groups engaged in SAR studies of ER-targeting PROTACs. Its well-defined chemical structure, featuring a unique bicyclic imide CRBN ligand and linker composition [1], allows researchers to systematically modify specific moieties and assess the impact on degradation efficiency, selectivity, and physicochemical properties. This is critical for moving beyond the well-explored chemical space of compounds like ARV-471 and identifying new leads with improved drug-like properties.

Investigating Degradation Selectivity and Off-Target Profiling

Due to its distinct chemical scaffold, this degrader serves as a valuable probe for chemoproteomic studies aimed at mapping its degradation selectivity profile. By comparing its target engagement and off-target degradation landscape to that of other ERα PROTACs (e.g., ARV-471, ERD-3111) [2][3], researchers can identify structural determinants of selectivity. This application is essential for understanding the safety and therapeutic index of different PROTAC chemical series in preclinical development.

Mechanistic Studies of Resistance to Endocrine Therapy

In cellular models of acquired endocrine resistance driven by the ERα Y537S mutation, this compound enables precise dissection of PROTAC-mediated degradation mechanisms. It can be used in comparative studies against fulvestrant (a SERD) or other PROTACs to elucidate differences in degradation kinetics, ternary complex formation, and downstream signaling suppression [4]. Such studies are vital for understanding how to best deploy PROTACs to overcome specific resistance mechanisms.

In Vivo Proof-of-Concept and Pharmacodynamic Studies

PROTAC ER|A Y537S degrader-1 is suitable for in vivo pharmacodynamic (PD) studies in xenograft models bearing the Y537S mutation. By quantifying ERα degradation in tumor tissue following oral or intraperitoneal administration, researchers can establish the relationship between exposure, target engagement, and efficacy. This data is foundational for building pharmacokinetic/pharmacodynamic (PK/PD) models to guide the optimization of next-generation ERα degraders with superior in vivo performance, as demonstrated by newer agents like ERD-3111 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC ER|A Y537S degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.